molecular formula C10H14BrN B15246757 3-(Bromomethyl)-4-(tert-butyl)pyridine

3-(Bromomethyl)-4-(tert-butyl)pyridine

Cat. No.: B15246757
M. Wt: 228.13 g/mol
InChI Key: QKYGGHYXMXVOIC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-(tert-butyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl (–CH2Br) substituent at the 3-position and a bulky tert-butyl (–C(CH3)3) group at the 4-position of the pyridine ring. The bromomethyl group serves as a reactive site for nucleophilic substitution or coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-(bromomethyl)-4-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3

InChI Key

QKYGGHYXMXVOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-(tert-butyl)pyridine typically involves the bromination of 4-(tert-butyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-(tert-butyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines such as 3-(azidomethyl)-4-(tert-butyl)pyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-methyl-4-(tert-butyl)pyridine.

Scientific Research Applications

3-(Bromomethyl)-4-(tert-butyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential role in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-(tert-butyl)pyridine largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Reactivity Yield (%) Application Reference
This compound 3-BrCH2, 4-tert-butyl Nucleophilic substitution, steric modulation Medicinal chemistry, catalysis
4-(Bromomethyl)pyridine Hydrobromide 4-BrCH2 Alkylation 23–83 Ferroptosis inhibitor synthesis
3-Bromo-4-methylpyridine 3-Br, 4-CH3 Cross-coupling 89.4 Furan-pyridine hybrids
4-(Aminomethyl)pyridine 4-CH2NH2 Hydrogen bonding, conjugation Sensor arrays
tert-Butyl carbamate derivatives tert-butyl carbamate Amine protection 50–89 Intermediate for bioactive molecules

Key Findings

  • Reactivity: The bromomethyl group in this compound offers superior versatility in alkylation compared to halogen or amino analogues .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for 3-bromo-4-methylpyridine) achieve higher yields (>89%) than traditional alkylation routes .

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